5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde
Description
Properties
IUPAC Name |
5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-7-11(14(16)17)8(2)13(12-7)5-9-3-4-10(6-15)18-9/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNGVKGADNONOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Approach
This method involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with a chloromethyl furan-2-carbaldehyde derivative. The pyrazole’s nitrogen acts as a nucleophile, displacing the chloride group under basic conditions. A representative procedure includes:
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Reagents : 3,5-Dimethyl-4-nitro-1H-pyrazole, 5-(chloromethyl)furan-2-carbaldehyde
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Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
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Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
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Temperature : 60–80°C, 12–24 hours
The reaction mechanism proceeds via an SN2 pathway, with the pyrazole nitrogen attacking the electrophilic methylene carbon. Steric hindrance from the pyrazole’s 3,5-dimethyl groups necessitates prolonged reaction times to achieve optimal conversion.
Condensation Reaction Strategy
Alternative routes employ condensation between 3,5-dimethyl-4-nitro-1H-pyrazole and furan-2-carbaldehyde in the presence of a dehydrating agent. This method avoids pre-functionalization of the furan ring but requires careful control of reaction conditions to prevent aldehyde oxidation.
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Reagents : 3,5-Dimethyl-4-nitro-1H-pyrazole, furan-2-carbaldehyde
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Catalyst : p-Toluenesulfonic acid (PTSA) or acetic acid
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Solvent : Ethanol or methanol
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Temperature : Reflux (78–85°C), 6–8 hours
The condensation mechanism involves imine formation followed by dehydration, with the nitro group stabilizing the intermediate through resonance.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, while protic solvents (e.g., ethanol) favor condensation by stabilizing charged intermediates. Catalytic systems such as phase-transfer catalysts (e.g., tetrabutylammonium bromide) have been explored to improve interfacial interactions in biphasic systems.
Temperature and Time Profiles
Elevated temperatures (60–85°C) are critical for overcoming activation barriers, particularly in sterically hindered systems. However, prolonged heating risks aldehyde oxidation, necessitating inert atmospheres (N₂ or Ar) for sensitive protocols.
Industrial-Scale Production Methods
Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors enable precise control over residence time and temperature, reducing side reactions. Key steps include:
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Continuous Feed Synthesis : 3,5-Dimethyl-4-nitro-1H-pyrazole and 5-(chloromethyl)furan-2-carbaldehyde are co-fed into a tubular reactor with K₂CO₃ in DMF at 70°C.
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In-Line Purification : The crude product undergoes inline liquid-liquid extraction to remove unreacted starting materials.
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Crystallization : The compound is recrystallized from ethanol/water (3:1 v/v) to achieve >99% purity.
Challenges and Mitigation Strategies
Aldehyde Oxidation
The furan-2-carbaldehyde group is prone to oxidation under basic or oxidative conditions. Strategies to mitigate this include:
Byproduct Formation
Competing reactions, such as over-alkylation or nitro group reduction, are minimized by:
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Strict stoichiometric control (1:1 molar ratio of pyrazole to aldehyde).
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Avoiding strong reducing agents (e.g., NaBH₄) in the reaction milieu.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–72 | 98–99 | 12–24 | High |
| Condensation | 58–63 | 95–97 | 6–8 | Moderate |
The nucleophilic substitution route offers superior yields and scalability, making it the preferred method for industrial applications. Conversely, condensation is advantageous for laboratory-scale synthesis due to its simplicity .
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: 5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid.
Reduction: 5-[(3,5-Dimethyl-4-amino-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde.
Substitution: Various substituted pyrazole derivatives depending on the electrophilic reagent used.
Scientific Research Applications
5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the target protein .
Comparison with Similar Compounds
Table 1: Thermodynamic Comparison with Nitrophenyl Analogs
| Compound | ΔsubH° (kJ/mol) | ΔsubG° (kJ/mol) | Key Structural Features |
|---|---|---|---|
| 5-(2-nitrophenyl)furan-2-carbaldehyde | 95.2 | 48.3 | Phenyl, nitro (ortho) |
| 5-(3-nitrophenyl)furan-2-carbaldehyde | 92.7 | 47.1 | Phenyl, nitro (meta) |
| 5-(4-nitrophenyl)furan-2-carbaldehyde | 98.4 | 49.8 | Phenyl, nitro (para) |
| Target Compound | Not reported | Not reported | Pyrazole, nitro (position 4) |
Data sourced from nitrophenyl analogs ; target compound properties inferred.
Functional Group Analogs: Carbaldehyde vs. Carboxylic Acid
The carboxylic acid derivative, 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid (CAS 438531-28-3), differs in the terminal functional group:
- Reactivity : The aldehyde group undergoes nucleophilic additions (e.g., forming Schiff bases), while the carboxylic acid participates in condensation or salt formation.
- Physicochemical Properties : The acid derivative (molecular weight 265.23 g/mol) is more polar, with higher aqueous solubility and melting points due to hydrogen bonding, whereas the aldehyde is less polar and more volatile .
Table 2: Functional Group Impact on Properties
| Compound | Functional Group | Molecular Weight (g/mol) | Key Reactivity |
|---|---|---|---|
| Target Compound | Aldehyde | ~249 (estimated) | Nucleophilic addition |
| Carboxylic Acid Analog | Carboxylic acid | 265.23 | Acid-base reactions |
Data derived from structural analogs .
Heterocyclic Variants: Pyrazole vs. Pyrazoline
Pyrazoline derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) feature a partially saturated pyrazole ring (dihydro-pyrazoline), contrasting with the fully aromatic pyrazole in the target compound:
- The aromatic pyrazole in the target compound likely exhibits greater planarity, favoring crystallinity and π-π stacking .
- Crystallography : Pyrazoline analogs confirmed via SHELX-refined crystal structures show intermolecular hydrogen bonds involving the aldehyde group. Similar packing may occur in the target compound, though experimental data are lacking .
Biological Activity
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological properties of this compound, highlighting relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 247.22 g/mol. The structure features a furan ring substituted with a pyrazole moiety, which is known for its diverse biological activities.
Synthesis
The compound can be synthesized through various methods, including nucleophilic substitution reactions involving furan derivatives and pyrazole precursors. For instance, the reaction conditions often involve the use of bases such as potassium hydroxide in dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product.
Anticancer Activity
Recent studies have shown that derivatives of pyrazole, including this compound, exhibit promising anticancer properties. For example:
- Cell Line Studies : The compound has been tested against various cancer cell lines such as MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). It demonstrated significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
Antimicrobial Activity
The compound also shows antimicrobial properties against various pathogens. In vitro studies have indicated that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
Research has indicated that pyrazole derivatives can act as COX inhibitors, suggesting potential anti-inflammatory activity. This mechanism could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Study on Anticancer Properties
In a study conducted by Bouabdallah et al., several pyrazole derivatives were screened for their anticancer activity. The results indicated that compounds similar to this compound showed significant cytotoxic effects on HepG2 (liver cancer) and P815 (mastocytoma) cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
Study on Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of bacteria. The results highlighted that compounds containing the pyrazole ring exhibited substantial antibacterial activity, supporting their potential use in developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
